Cas no 2764731-30-6 (4-Ethoxy-2-iodo-1-methylbenzene)

4-Ethoxy-2-iodo-1-methylbenzene 化学的及び物理的性質
名前と識別子
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- SCHEMBL12062656
- A1-39355
- 4-ethoxy-2-iodo-1-methylbenzene
- 2764731-30-6
- MFCD34552110
- 4-Ethoxy-2-iodo-1-methylbenzene
-
- インチ: 1S/C9H11IO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
- InChIKey: ZOESXPLWWTZGQO-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C=CC=1C)OCC
計算された属性
- せいみつぶんしりょう: 261.98546g/mol
- どういたいしつりょう: 261.98546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 9.2Ų
4-Ethoxy-2-iodo-1-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB608714-1g |
4-Ethoxy-2-iodo-1-methylbenzene; . |
2764731-30-6 | 1g |
€981.10 | 2024-07-19 | ||
Aaron | AR022M2J-500mg |
4-Ethoxy-2-iodo-1-methylbenzene |
2764731-30-6 | 95% | 500mg |
$815.00 | 2025-02-13 | |
abcr | AB608714-500mg |
4-Ethoxy-2-iodo-1-methylbenzene; . |
2764731-30-6 | 500mg |
€716.70 | 2024-07-19 | ||
Aaron | AR022M2J-250mg |
4-Ethoxy-2-iodo-1-methylbenzene |
2764731-30-6 | 95% | 250mg |
$717.00 | 2025-02-13 | |
abcr | AB608714-250mg |
4-Ethoxy-2-iodo-1-methylbenzene; . |
2764731-30-6 | 250mg |
€516.80 | 2024-07-19 |
4-Ethoxy-2-iodo-1-methylbenzene 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
4-Ethoxy-2-iodo-1-methylbenzeneに関する追加情報
4-Ethoxy-2-Iodo-1-Methylbenzene: A Comprehensive Overview
4-Ethoxy-2-Iodo-1-Methylbenzene, also known by its CAS registry number CAS No. 2764731-30-6, is a highly specialized aromatic compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which includes an ethoxy group at the para position, an iodine atom at the ortho position, and a methyl group at the meta position relative to the benzene ring. The combination of these substituents imparts distinctive chemical properties, making it a valuable intermediate in various synthetic pathways.
The synthesis of 4-Ethoxy-2-Iodo-1-Methylbenzene typically involves a series of carefully controlled reactions, including Friedel-Crafts alkylation and iodination processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproducts and improving yield. For instance, researchers have employed transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that are critical in constructing the desired aromatic framework.
In terms of chemical properties, 4-Ethoxy-2-Iodo-1-Methylbenzene exhibits high thermal stability and moderate solubility in organic solvents. Its electronic structure, influenced by the electron-donating ethoxy and methyl groups as well as the electron-withdrawing iodine atom, makes it a versatile building block for further functionalization. The compound has been extensively studied for its role in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are pivotal in drug discovery and material synthesis.
Recent studies have highlighted the potential of 4-Ethoxy-2-Iodo-1-Methylbenzene in the development of advanced materials, particularly in the field of optoelectronics. By incorporating this compound into conjugated systems, researchers have achieved enhanced charge transport properties and improved device performance in organic light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, its application as a precursor for bioactive molecules has garnered attention in medicinal chemistry.
The demand for 4-Ethoxy-2-Iodo-1-Methylbenzene has grown significantly due to its versatility across multiple industries. Its use as an intermediate in pharmaceutical synthesis has been particularly notable, with applications ranging from anti-inflammatory agents to antiviral compounds. Furthermore, its role in agrochemical development has expanded, with researchers exploring its potential as a precursor for novel herbicides and insecticides.
In conclusion, 4-Ethoxy-2-Iodo-1-Methylbenzene, with its unique structural features and diverse applications, remains a cornerstone in modern organic chemistry. As research continues to uncover new synthetic pathways and functional applications, this compound is poised to play an even more critical role in advancing scientific and industrial frontiers.
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